molecular formula C7H7BrO3 B13695592 4-Bromo-5-methoxy-1,2-benzenediol

4-Bromo-5-methoxy-1,2-benzenediol

Cat. No.: B13695592
M. Wt: 219.03 g/mol
InChI Key: KEBZVJOADUWFBM-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1,2-benzenediol is a halogenated catechol derivative synthesized via bromination of 4-methoxy-1,2-benzenediol using N-bromosuccinimide (NBS) catalysis . Its structure is critical in elucidating complex natural products, such as polybrominated diphenyl ethers (PBDEs). Nuclear magnetic resonance (NMR) data, including $^{13}\text{C}$ shifts and nuclear Overhauser effect (NOE) correlations, confirm its substitution pattern: bromine at position 4 and methoxy at position 5 . This compound serves as a structural mimic in organic synthesis, particularly for studying radical coupling mechanisms in marine sponge-derived metabolites .

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

4-bromo-5-methoxybenzene-1,2-diol

InChI

InChI=1S/C7H7BrO3/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,9-10H,1H3

InChI Key

KEBZVJOADUWFBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-1,2-benzenediol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-methoxy-1,2-benzenediol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-1,2-benzenediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, "4-Bromo-5-methoxy-1,2-benzenediol" is not explicitly mentioned. However, some search results discuss related compounds and their applications, which may provide some insight.

Here's what can be gathered from the search results:

Bromophenols as Antidiabetic and Antiobesity Agents:

  • Bromine phenolic compounds, derived from marine red algae, have potential applications in treating type 2 diabetes and obesity due to their protein tyrosine phosphatase esterase (PTP1B) inhibitory activity .
  • Specific bromine phenolic compounds include 3,4-dibromo-5-(methoxy)-1,2-biphenol, 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)benzenpropanal, and 3-(2,3-dibromo-4,5-dihydroxy benzenes)-4-bromo-5,6-dihydroxy-1,3-dihydroisobenzofuran .
  • These compounds exhibit significant hypoglycemic activity in animal experiments, with a good dose-effect relationship and are considered novel PTP1B inhibitors for managing type 2 diabetes and obesity .
  • Bromophenols, sourced from Sargassum, are considered natural biological products with high bioavailability and low toxicity .

Other Halogenated Compounds and their Activities:

  • Some halogenated compounds, though not "this compound," have shown anticancer activity . For example, a trifluoromethylbenzyl-substituted derivative demonstrated significant activity against lung and cervical cancer cell lines .
  • Other compounds, such as methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate, have been characterized using NMR analysis .

Limitations:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the insulin signaling pathway .

Comparison with Similar Compounds

4-Chloro-1,2-benzenediol (4-Chlorocatechol)

  • Source : Degradation intermediate of herbicides like 2,4-D via UV photolysis .
  • Bioactivity: Exhibits potent antimicrobial activity (23.5 mm inhibition zone against Listeria monocytogenes) .
  • Applications : Used in environmental chemistry to track pollutant degradation .

3,4-Dichloro-1,2-benzenediol

  • Safety : Classified under GHS guidelines for hazardous chemical handling .

Tetrabromo-1,2-benzenediol

  • Bioactivity : Strong antimicrobial agent (22.5 mm inhibition zone) due to electron-withdrawing bromine substituents .

Comparison with Target Compound :
4-Bromo-5-methoxy-1,2-benzenediol lacks direct antimicrobial data but is structurally distinct due to the methoxy group at position 5, which may reduce reactivity compared to fully halogenated analogs.

Alkyl-Substituted Derivatives

4-Methyl-1,2-benzenediol (4-Methylcatechol)

  • Sources : Found in bio-oils (2.48% in Robinia pseudoacacia bark) and coffee .
  • Bioactivity : Neuroprotective agent enhancing nerve growth factor (NGF) secretion ; moderate antimicrobial activity (15.0 mm inhibition zone) .

4-Ethyl-1,2-benzenediol

  • Applications : Biomarker for coffee consumption .

Comparison with Target Compound :
Alkyl groups enhance lipid solubility but reduce antimicrobial potency compared to halogenated derivatives. The target compound’s bromine likely increases electrophilicity, favoring radical reactions in synthesis .

Methoxy/Oxygenated Derivatives

3-Methoxy-1,2-benzenediol

  • Properties : Low antimicrobial activity (11.5 mm inhibition zone) ; high boiling point (separation factor near zero in distillation) .

4,5-Dimethoxy-1,2-benzenediol

  • Source : Produced by the fungus Gloeophyllum trabeum .
  • Function : Acts as a ferric chelator and redox agent in fungal decay processes .

Comparison with Target Compound :
The 5-methoxy group in the target compound may stabilize its structure via steric hindrance, contrasting with 3-methoxy derivatives’ lower bioactivity.

Nitro and Other Derivatives

4-Nitro-1,2-benzenediol

  • Bioactivity : Enhanced antimicrobial effects due to nitro group’s electron-withdrawing nature .
  • Derivatives : Found as sulfate esters in mass spectrometry studies .

Comparison with Target Compound :
Nitro groups confer stronger bioactivity than bromine/methoxy combinations, but synthetic utility differs.

Isomers

1,3-Benzenediol (Resorcinol)

  • Bioactivity: No antimicrobial activity .

1,4-Benzenediol (Hydroquinone)

  • Bioactivity : Moderate activity (12.0 mm inhibition zone) .

Key Insight : Ortho-dihydroxyl groups (1,2 positions) are critical for bioactivity; meta/para isomers lose efficacy .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Electron-withdrawing groups (Cl, Br, NO₂): Increase antimicrobial potency by enhancing electrophilicity . Electron-donating groups (CH₃, OCH₃): Reduce activity but improve solubility .
  • Positional Effects :
    • Halogens at position 4 (e.g., 4-Bromo, 4-Chloro) maximize steric and electronic interactions with microbial enzymes .
    • Methoxy at position 5 (target compound) may hinder enzyme binding compared to smaller substituents.

Data Tables

Table 1: Antimicrobial Activity of Selected 1,2-Benzenediol Derivatives

Compound Inhibition Zone (mm) MIC (µg/mL)
This compound N/A N/A
4-Chloro-1,2-benzenediol 23.5 62.25
4-Methyl-1,2-benzenediol 15.0 125
Tetrabromo-1,2-benzenediol 22.5 62.25
1,4-Benzenediol 12.0 >250

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Key Property
Halogen 4-Chloro-1,2-benzenediol High antimicrobial activity
Alkyl 4-Methyl-1,2-benzenediol Neuroprotective, biofuel component
Methoxy 3-Methoxy-1,2-benzenediol Low volatility, weak bioactivity
Nitro 4-Nitro-1,2-benzenediol Potent antimicrobial, redox-active

Biological Activity

4-Bromo-5-methoxy-1,2-benzenediol is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C7_{7}H7_{7}BrO3_{3}. The presence of bromine and methoxy groups contributes to its unique properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : The compound exhibits free radical scavenging capabilities, which can mitigate oxidative stress in cells. Studies have shown that it can reduce DPPH radicals effectively, indicating its potential as an antioxidant agent .
  • Anticancer Properties : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines . The mechanism involves the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Antimicrobial Effects

This compound has demonstrated antimicrobial properties. Its interaction with microbial enzymes can disrupt cellular processes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory activities. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Cytotoxicity

In a study examining the cytotoxic effects of various substituted benzenediols, this compound was found to significantly inhibit the proliferation of cancer cells. The study highlighted that the bromine substitution enhances the compound's potency against cancer cells by targeting tubulin .

Mechanistic Insights

Research involving the synthesis of related compounds has provided insights into the mechanistic pathways influenced by this compound. It was observed that the compound affects microtubule dynamics, which are crucial for cell division and stability .

Comparative Analysis

A comparison of this compound with other similar compounds reveals its unique position in therapeutic applications:

Compound NameIC50 (μM) against Cancer CellsAntioxidant ActivityAnti-inflammatory Activity
This compoundSub-micromolarHighModerate
4-Chloro-5-fluorocoumarin0.02ModerateHigh
3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone0.05LowHigh

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